6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole
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Overview
Description
6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the imidazole and oxazole family, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with bromine in the presence of a base, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol, dichloromethane, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]oxazole derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Probes: The compound can be used as a probe to study biological processes and enzyme functions due to its ability to interact with various biological targets.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds have a sulfur atom instead of an oxygen atom in the ring structure and exhibit similar biological activities.
Imidazo[2,1-b][1,3]oxazoles: Other derivatives with different substituents at various positions on the ring.
Uniqueness
6-Bromo-2H,3H-imidazo[2,1-b][1,3]oxazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1369335-05-6 |
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Molecular Formula |
C5H5BrN2O |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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